Fluciclovine (18F)

Descripción

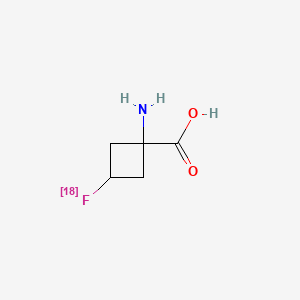

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-KWCOIAHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(C(=O)O)N)[18F] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027796 |

Source

|

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100ºC |

Source

|

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble |

Source

|

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

222727-39-1 |

Source

|

| Record name | Fluciclovine F18 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine (18F) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

0ºC |

Source

|

| Record name | Fluciclovine (18F) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fluciclovine (¹⁸F) Uptake and Metabolism in Tumors: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the uptake and metabolism of Fluciclovine (¹⁸F), a synthetic amino acid radiotracer utilized in Positron Emission Tomography (PET) imaging. Primarily approved for detecting recurrent prostate cancer, its application is under investigation for other malignancies, including brain and breast tumors.[1][2][3][4] The core of its mechanism lies in its transport into cancer cells via upregulated amino acid transporters, predominantly the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[1][5][6][7] A key characteristic of Fluciclovine (¹⁸F) is that it is not significantly metabolized or incorporated into proteins, which allows for a distinct and stable imaging signal.[8][9] This document details the molecular transport pathways, intracellular fate, quantitative uptake data across various tumor types, and standardized experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Fluciclovine (¹⁸F), chemically known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic analog of the amino acid L-leucine.[9] Its utility in oncology is based on the principle that many cancer cells exhibit an increased demand for amino acids to fuel their rapid proliferation and protein synthesis.[8] This metabolic reprogramming leads to the overexpression of amino acid transporters on the cancer cell surface.[1][8] Fluciclovine (¹⁸F) leverages this biological characteristic, acting as a substrate for these transporters, which allows for the visualization of tumors with high amino acid turnover using PET imaging.[8] The U.S. Food and Drug Administration (FDA) has approved Fluciclovine (¹⁸F) for PET imaging in men with suspected prostate cancer recurrence.[1][3] Its utility is also being actively investigated for primary and metastatic disease in other cancers, such as gliomas and breast cancer.[2][4][10]

Mechanism of Cellular Uptake

The accumulation of Fluciclovine (¹⁸F) in tumor cells is a direct reflection of the upregulation of transmembrane amino acid transport systems.[1] Unlike glucose metabolism imaged by ¹⁸F-FDG, Fluciclovine (¹⁸F) provides a window into a different aspect of tumor biology.

Key Amino Acid Transporters: ASCT2 and LAT1

The transport of Fluciclovine (¹⁸F) is primarily mediated by two major classes of amino acid transporters that are frequently overexpressed in prostate and other cancers.[1][5]

-

Alanine-Serine-Cysteine Transporter 2 (ASCT2): This is a sodium-dependent transporter that plays a principal role in Fluciclovine (¹⁸F) uptake.[1][6][7] It is a major transporter for neutral amino acids, including glutamine. Studies in breast cancer models have shown a significant correlation between Fluciclovine (¹⁸F) uptake and ASCT2 expression.[11]

-

L-type Amino Acid Transporter 1 (LAT1): This sodium-independent transporter contributes to Fluciclovine (¹⁸F) uptake to a lesser extent.[1][6][7] LAT1 is responsible for the transport of large neutral amino acids. In hormone-naïve prostate cancer, Fluciclovine (¹⁸F) uptake has been shown to correlate moderately with LAT1 expression.[12]

The relative contribution of these transporters can vary between different cancer types. For instance, in prostate cancer, both ASCT2 and LAT1 are involved, while in certain breast cancer cell lines, ASCT2 appears to be the dominant transporter.[11][12]

Intracellular Fate and Metabolism

A critical feature of Fluciclovine (¹⁸F) for PET imaging is its metabolic stability. Once transported into the cancer cell, it is not significantly metabolized or incorporated into newly synthesized proteins.[8][9][13] This characteristic ensures that the PET signal originates from the accumulated tracer itself, providing a clear and specific representation of amino acid transporter activity.[8]

However, the transporters that facilitate its entry also mediate its efflux, leading to a gradual washout of the tracer from the cells over time.[1] This kinetic behavior necessitates a standardized and relatively early imaging time window post-injection to maximize the contrast between the tumor and surrounding background tissue.[1]

Quantitative Analysis of Fluciclovine (¹⁸F) Uptake

The uptake of Fluciclovine (¹⁸F) can be quantified using various metrics, including the Standardized Uptake Value (SUV), detection rates, and kinetic parameters like the distribution volume (Vd).

Table 1: Detection Rates of Fluciclovine (¹⁸F) PET in Recurrent Prostate Cancer by PSA Level

| PSA Level (ng/mL) | Detection Rate (%) | Reference(s) |

|---|---|---|

| < 1.0 | 21% - 58% | [1][14][15] |

| 1.0 - < 2.0 | 77.8% - 87% | [1][14][15] |

| ≥ 2.0 | 91.7% - 100% |[1][14][15] |

Table 2: Diagnostic Performance of Fluciclovine (¹⁸F) PET in Prostate Cancer

| Clinical Setting | Sensitivity (%) | Specificity (%) | Reference(s) |

|---|---|---|---|

| Primary Disease (Study 1) | 92.5 | 90.1 | [1] |

| Primary Disease (Study 2) | 81.3 | 50.0 | [1] |

| Recurrence in Prostate Bed | 90.2 | 40.0 | [1] |

| Nodal Disease vs. ¹¹C-choline | 37.0 (vs. 32.0) | 67.0 (vs. 40.0) |[1] |

Table 3: Fluciclovine (¹⁸F) Uptake Metrics in Recurrent Brain Tumors (Glioma)

| Parameter | Value (Mean ± SD or Range) | Reference(s) |

|---|---|---|

| Tumor SUVmax | 1.5 - 10.5 (Avg: 4.5 ± 2.3) | [16] |

| Normal Brain SUVmax (background) | 0.5 ± 0.2 | [16] |

| Tumor Distribution Volume (Vd) | 3.2 ± 1.1 ml/cc | [16] |

| Normal Brain Distribution Volume (Vd) | 1.4 ± 0.2 ml/cc | [16] |

| Pooled Sensitivity (Meta-analysis) | 92.9% | [17] |

| Pooled Specificity (Meta-analysis) | 70.7% |[17] |

Table 4: Inhibition of Fluciclovine (¹⁴C) Uptake in Breast Cancer Cell Lines

| Condition | Remaining Uptake (%) | Target | Reference(s) |

|---|---|---|---|

| GPNA (ASCT2 Inhibitor) | 22 - 28 | ASCT2 | [11] |

| ASCT2 Knockdown (siRNA) | 16 - 28 | ASCT2 | [11] |

| High-affinity ASCT2 Substrates¹ | 14 - 21 | ASCT2 | [11] |

| High-affinity LAT1 Substrates² | 41 - 82 | LAT1 | [11] |

¹Glutamine, Alanine, Serine, Cysteine, Threonine ²Large neutral amino acids

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols.

In Vitro Competitive Inhibition & Knockdown Assay (Breast Cancer Model)

This protocol is designed to elucidate the specific transporters involved in Fluciclovine uptake.[11]

-

Cell Culture: A panel of human breast cancer cell lines (e.g., MCF7, T47D, HCC1806) are cultured under standard conditions.

-

Uptake Assay: Cells are seeded in multi-well plates. On the day of the experiment, cells are washed and incubated with a buffer containing Fluciclovine ([¹⁴C] or [¹⁸F]).

-

Inhibition: For inhibition studies, cells are pre-incubated with specific transporter inhibitors (e.g., GPNA for ASCT2, BCH for LAT1) or a panel of natural amino acids at high concentrations prior to and during the addition of radiolabeled Fluciclovine.[11][13]

-

siRNA Knockdown: To confirm transporter involvement, cells are transfected with small interfering RNA (siRNA) targeting ASCT2 or LAT1 48-72 hours prior to the uptake assay. A non-targeting control siRNA is used as a negative control.[11]

-

Measurement: After incubation, the uptake is stopped, cells are washed with ice-cold buffer, and then lysed. The radioactivity in the cell lysate is measured using a scintillation counter or gamma counter.

-

Normalization: The radioactivity counts are normalized to the total protein content in each well, determined by a protein assay (e.g., BCA assay). Uptake is typically expressed as pmol/mg protein.[11]

Standard Clinical PET/CT Imaging Protocol (Recurrent Prostate Cancer)

This protocol outlines the typical procedure for patient imaging.[18]

-

Patient Preparation: Patients should fast for a minimum of 4 hours before the scan. Significant exercise should be avoided for at least one day prior. Patients are instructed not to void for 30-60 minutes before tracer injection to minimize urinary activity in the bladder.[18]

-

Tracer Administration: A standard dose of 370 MBq (10 mCi) of Fluciclovine (¹⁸F) is administered intravenously.

-

Uptake Phase: The patient rests quietly during the uptake phase.

-

Image Acquisition: PET/CT imaging is initiated approximately 3-5 minutes after the injection. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET scan, typically from the skull base to the mid-thigh.

-

Image Interpretation: Interpretation is primarily qualitative. A lesion is considered suspicious for malignancy if its Fluciclovine (¹⁸F) uptake is visually greater than the uptake in the surrounding background tissue.[18] For non-osseous lesions, uptake is often compared to the blood pool or, more commonly, the bone marrow of a reference vertebra (e.g., L3).[5][18][19]

Factors Influencing Uptake

-

Tumor-Specific Factors: In prostate cancer, the likelihood of a positive scan increases with higher PSA levels and higher Gleason scores.[1][15] The expression levels of ASCT2 and LAT1 are the fundamental drivers of uptake.[4][12]

-

Physiologic Uptake: Normal biodistribution includes significant uptake in the pancreas and liver, moderate uptake in the bone marrow and salivary glands, and mild uptake in muscle.[2][20] This physiologic uptake is important to recognize to avoid misinterpretation.

-

Inflammation: Although Fluciclovine (¹⁸F) is less prone to uptake in inflammatory and infectious processes compared to ¹⁸F-FDG, some uptake can occur, which may be a potential source of false-positive findings.[1][20] Benign conditions such as benign prostatic hypertrophy and post-radiation inflammation can demonstrate tracer uptake.[1]

Conclusion

Fluciclovine (¹⁸F) is a valuable PET radiotracer that provides a functional assessment of amino acid transport in tumors. Its uptake is primarily driven by the overexpressed transporters ASCT2 and LAT1. A key advantage for imaging is its intracellular stability, as it is not incorporated into metabolic pathways. Quantitative analysis demonstrates high detection rates, particularly in recurrent prostate cancer, and provides good contrast in brain tumors. For researchers and drug development professionals, understanding these core mechanisms, quantitative metrics, and experimental protocols is essential for leveraging Fluciclovine (¹⁸F) in preclinical studies, clinical trials, and ultimately, in patient care.

References

- 1. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18F-Fluciclovine PET for Assessment of Prostate Cancer with Histopathology as Reference Standard: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography [frontiersin.org]

- 5. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajronline.org [ajronline.org]

- 8. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]

- 9. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]

- 10. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urologytimes.com [urologytimes.com]

- 15. Fluorine-18-Labeled Fluciclovine PET/CT in Clinical Practice: Factors Affecting the Rate of Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 18F-Fluciclovine (18F-FACBC) PET imaging of recurrent brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. [18F]Fluciclovine PET/CT Improves the Clinical Management of Early Recurrence Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. tech.snmjournals.org [tech.snmjournals.org]

Preclinical Evaluation of Fluciclovine (18F) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Fluciclovine (18F), a synthetic amino acid analog radiotracer used in Positron Emission Tomography (PET) imaging. The document focuses on its application in various animal models of cancer, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Introduction to Fluciclovine (18F)

Fluciclovine (18F), chemically known as (anti)-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), is a radiolabeled amino acid analog. Its uptake is primarily mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), which are often upregulated in cancer cells to meet the increased metabolic demands of proliferation.[1][2] This mechanism of uptake makes Fluciclovine (18F) a valuable tool for imaging various malignancies, including prostate and brain tumors.[1][3] Unlike ¹⁸F-fluorodeoxyglucose (FDG), Fluciclovine (18F) is not incorporated into proteins and is not significantly metabolized within the cells, allowing for the imaging of amino acid transport.[4]

Core Signaling Pathway: Fluciclovine (18F) Uptake

The cellular uptake of Fluciclovine (18F) is an active process mediated by specific amino acid transporters on the cell membrane. The following diagram illustrates the primary mechanism.

Caption: Cellular uptake of Fluciclovine (18F) via LAT1 and ASCT2 transporters.

Experimental Protocols in Preclinical Evaluation

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline typical experimental protocols for the evaluation of Fluciclovine (18F) in animal models.

A variety of animal models are utilized to study the efficacy of Fluciclovine (18F) in detecting different types of cancer.

-

Prostate Cancer: Orthotopic xenograft mouse models using human prostate cancer cell lines like CWR22Res and 22Rv1 are common.[1] These models mimic clinical castration-resistant prostate cancer.

-

Glioblastoma: Intracranial injection of glioma cell lines, such as CT-2A, into the striatum of mice (e.g., C57BL6/J) is a standard model.[5]

-

Bone Metastasis: Rat models of osteolytic and osteoblastic bone metastasis are created by injecting cancer cells (e.g., MRMT-1 for breast cancer, AT6.1 for prostate cancer) into the bone.[6]

-

Synthesis: Fluciclovine (18F) is typically produced using an automated synthesizer, such as a FASTlab synthesiser, with commercially available cassette kits.[1]

-

Administration: The radiotracer is administered intravenously (IV) to the animal models. For preclinical studies in mice, the radiotracer may be reformulated to remove certain components like trisodium citrate to prevent toxicity.[5] The injected dose is typically measured in megabecquerels (MBq).

The following diagram outlines a typical workflow for a preclinical PET imaging study with Fluciclovine (18F).

Caption: A generalized workflow for preclinical PET imaging with Fluciclovine (18F).

-

Scanners: Preclinical studies often employ high-resolution small-animal PET scanners, frequently combined with CT or MRI for anatomical reference (e.g., nanoScan PET/MRI, Albira SI PET/SPECT/CT).[1][5]

-

Patient Preparation: Animals are typically fasted for at least 4 hours prior to tracer injection to equalize plasma amino acid levels.[7][8]

-

Scanning: Both dynamic and static PET scans are performed. Dynamic scans, often acquired continuously for the first 30-60 minutes post-injection, provide kinetic information.[4][5] Static scans are typically acquired at a specific time point post-injection (e.g., 5-10 minutes) when tumor uptake is high.[4] A CT or MRI scan is performed for attenuation correction and anatomical localization.[5]

Ex vivo biodistribution studies are conducted to quantify the distribution of the radiotracer in various organs and tissues.

-

Animals are injected with a known amount of Fluciclovine (18F).

-

At specific time points post-injection, the animals are euthanized.

-

Organs and tissues of interest (e.g., tumor, blood, muscle, liver, kidneys, brain) are harvested, weighed, and their radioactivity is measured using a gamma counter.

-

The uptake in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical studies of Fluciclovine (18F).

Table 1: Comparison of Fluciclovine (18F) and FDG in Preclinical Cancer Models

| Cancer Model | Animal | Tracer | Mean Lesion SUVmax | Tumor-to-Blood Ratio | Tumor-to-Bone Marrow Ratio | Reference |

| Multiple Myeloma | Human | Fluciclovine (18F) | 8.2 | 6.4 | 2.1 | [8][9] |

| Multiple Myeloma | Human | FDG (18F) | 3.8 | 2.0 | 1.5 | [8][9] |

| Androgen-Dependent Prostate Cancer (LNCaP cells) | In Vitro | FCH | 849% > FDG | - | - | [10] |

| Androgen-Independent Prostate Cancer (PC-3 cells) | In Vitro | FCH | 60% > FDG | - | - | [10] |

Table 2: Detection Rates of Fluciclovine (18F) in Recurrent Prostate Cancer at Different PSA Levels

| PSA Level (ng/mL) | Detection Rate (%) | Reference |

| < 1 | 37.5% | [7] |

| 1 - 2 | 77.8% | [7] |

| > 2 | 91.7% | [7] |

| > 5 | 83.3% | [7] |

| < 1 | 21% - 38.7% | [7] |

| < 1 | 72.0% | [7] |

| 1 - 2 | 83.3% | [7] |

| ≥ 2 | 100% | [7] |

Table 3: Biodistribution of Fluciclovine (18F) in Healthy Volunteers (for reference)

| Organ | Mean Residence Time (h) | Mean Absorbed Dose (mGy/MBq) |

| Bladder Wall | 0.012 - 0.025 | - |

| Kidneys | - | 0.017 (Female), 0.016 (Male) |

| Liver | - | - |

| Pancreas | - | - |

| Bone Marrow | - | - |

| Note: Detailed preclinical biodistribution data (%ID/g) was not consistently reported in a comparable format across the reviewed literature. The provided human data from related tracers offers a general reference for expected distribution patterns.[7][11] Normal physiological uptake is observed in the liver, pancreas, bone marrow, and muscle.[12] |

Dosimetry and Toxicity

Preclinical studies are essential for determining the radiation dosimetry and potential toxicity of new radiotracers.

-

Dosimetry: The radiation dose delivered to various organs is calculated based on biodistribution data. For Fluciclovine (18F), early studies in healthy volunteers showed relatively low urinary excretion, resulting in lower bladder doses compared to ¹⁸F-FDG.[7]

-

Toxicity: Acute toxicity is assessed by observing the animals for any adverse effects following tracer administration. In a randomized trial comparing Fluciclovine (18F) and ⁶⁸Ga-PSMA PET/CT guided radiotherapy, no significant difference in acute toxicity was observed between the two arms, with moderate genitourinary and gastrointestinal toxicity reported.[13]

Comparison with Other Tracers

The performance of Fluciclovine (18F) is often compared to other established PET tracers.

-

vs. ¹⁸F-FDG: In multiple myeloma, Fluciclovine (18F) demonstrated higher lesion SUVmax and better tumor-to-background ratios compared to ¹⁸F-FDG.[9] In prostate cancer, Fluciclovine (18F) is generally considered superior to FDG due to lower urinary excretion and higher tumor uptake.[10]

-

vs. ¹¹C-Choline / ¹⁸F-Choline: In recurrent prostate cancer, Fluciclovine (18F) has shown a significantly higher detection rate compared to ¹⁸F-fluorocholine, especially at low PSA levels.[14]

-

vs. ⁶⁸Ga-PSMA: In recurrent prostate cancer, while detection rates can be similar, Fluciclovine (18F) may be more efficient in detecting local recurrence.[1] However, some studies suggest PSMA-PET has a higher detection rate for extra-pelvic lesions.[15]

Conclusion

The preclinical evaluation of Fluciclovine (18F) in various animal models has been instrumental in establishing its utility as a PET imaging agent for oncology. Its mechanism of uptake via amino acid transporters provides a distinct advantage in imaging certain cancers, particularly prostate cancer. The standardized protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists involved in the development and application of novel radiopharmaceuticals. Further preclinical research will continue to refine the applications of Fluciclovine (18F) and explore its potential in other disease areas.

References

- 1. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. PET Tracer 18F-Fluciclovine Can Detect Histologically Proven Bone Metastatic Lesions: A Preclinical Study in Rat Osteolytic and Osteoblastic Bone Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of [18F]fluciclovine and [18F]FDG PET/CT in Newly Diagnosed Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of [18F]fluciclovine and [18F]FDG PET/CT in Newly Diagnosed Multiple Myeloma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of [18 F]fluorocholine and [18 F]fluorodeoxyglucose for positron emission tomography of androgen dependent and androgen independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and radiation dosimetry of 18F-fluorocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. urotoday.com [urotoday.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Radiochemistry and Synthesis of Fluciclovine (¹⁸F) for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiochemistry and synthesis of Fluciclovine (¹⁸F), a synthetic amino acid analog PET tracer. The document details the chemical processes, experimental protocols, and quality control measures necessary for the production of Fluciclovine (¹⁸F) for research purposes, with a focus on automated synthesis methodologies.

Introduction to Fluciclovine (¹⁸F)

Fluciclovine (¹⁸F), chemically known as (anti)-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), is a radiolabeled amino acid analog used in Positron Emission Tomography (PET) imaging. It is primarily utilized in oncology, particularly for the detection of recurrent prostate cancer. The uptake of Fluciclovine (¹⁸F) is mediated by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and the alanine-serine-cysteine transporter 2 (ASCT2), which are often upregulated in cancer cells to meet the increased demand for nutrients to support rapid proliferation.[1] Unlike some other PET tracers, Fluciclovine (¹⁸F) is not significantly metabolized or incorporated into proteins, allowing for a clear imaging signal.[1]

Radiosynthesis of Fluciclovine (¹⁸F)

The synthesis of Fluciclovine (¹⁸F) is a multi-step process that involves the nucleophilic substitution of a precursor molecule with fluorine-18 (¹⁸F). The process is typically automated to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). Automated synthesis platforms such as the GE FASTlab™ and TRACERlab™ are commonly employed.[1]

The general synthetic route involves the following key stages:

-

Production and Trapping of [¹⁸F]Fluoride: Fluorine-18 is produced as [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge (e.g., QMA).

-

Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution containing a phase transfer catalyst, typically Kryptofix 2.2.2. (K₂₂₂), and a weak base like potassium carbonate (K₂CO₃).

-

Azeotropic Drying: The aqueous solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The dried [¹⁸F]fluoride complex reacts with a protected precursor molecule. The most common precursor has a triflate leaving group and is protected with a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester on the carboxylic acid.

-

Deprotection: The protecting groups are removed. The ethyl ester is typically hydrolyzed under basic conditions (e.g., using sodium hydroxide), and the Boc group is removed under acidic conditions (e.g., using hydrochloric acid).

-

Purification: The crude product is purified to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. This is often achieved using solid-phase extraction (SPE) cartridges.

-

Formulation: The purified Fluciclovine (¹⁸F) is formulated in a physiologically compatible solution for injection.

Quantitative Data on Fluciclovine (¹⁸F) Synthesis

The efficiency and outcome of the Fluciclovine (¹⁸F) synthesis can vary depending on the automated platform, precursor, and specific reaction conditions. The following tables summarize key quantitative data reported in the literature.

| Parameter | GE FASTlab™ | Other Automated Platforms | Reference |

| Radiochemical Yield (non-decay corrected) | 45-50% | 24% | [2][3] |

| Synthesis Time | 45 min | 24-45 min | [2] |

| Radiochemical Purity | >98% | >98% | [2] |

| Starting Activity | Up to 200 GBq | Not specified | [2] |

| Precursor Type | Leaving Group | Protecting Groups | Typical Yield | Reference |

| Ethyl ester, N-Boc-3-(tosyloxy)azetidine-3-carboxylate | Tosylate | Boc, Ethyl ester | Not specified | |

| (1R,3S)-1-(N-Boc-amino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid ethyl ester | Triflate | Boc, Ethyl ester | 45-50% | [2] |

Experimental Protocols

This section provides a detailed methodology for the automated synthesis of Fluciclovine (¹⁸F) using a cassette-based system, such as the GE FASTlab™, and the subsequent quality control procedures.

Automated Synthesis Protocol (Example using a cassette-based system)

This protocol is a generalized representation based on published methods. Specific parameters may need to be optimized for individual systems.

Reagents and Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Cassette containing:

-

Anion exchange cartridge (e.g., QMA)

-

tC18 Sep-Pak cartridge

-

Alumina N Sep-Pak cartridge

-

HLB Sep-Pak cartridge

-

-

Reagent Vials:

-

Vial A (Eluent): Kryptofix 2.2.2. and K₂CO₃ in acetonitrile/water

-

Vial B (Precursor): (1R,3S)-1-(N-Boc-amino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid ethyl ester in acetonitrile

-

Vial C (Base): Sodium hydroxide solution

-

Vial D (Acid): Hydrochloric acid solution

-

Vial E (Wash): Water for injection

-

Vial F (Buffer): Citrate buffer

-

Final Product Vial: Sterile, evacuated vial

-

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through the anion exchange cartridge to trap the [¹⁸F]fluoride.

-

The [¹⁸F]fluoride is eluted into the reaction vessel with the eluent from Vial A.

-

-

Drying:

-

The solvent is evaporated with heating and a stream of nitrogen, followed by azeotropic drying with acetonitrile.

-

-

Radiolabeling:

-

The precursor solution from Vial B is added to the dried [¹⁸F]fluoride complex in the reaction vessel.

-

The reaction mixture is heated (e.g., at 85-120°C) for a specified time (e.g., 5-10 minutes) to facilitate the nucleophilic substitution.

-

-

First Deprotection (Ethyl Ester Hydrolysis):

-

After cooling, the reaction mixture is passed through the tC18 cartridge to trap the protected intermediate.

-

The sodium hydroxide solution from Vial C is passed through the tC18 cartridge to hydrolyze the ethyl ester group.

-

-

Second Deprotection (Boc Removal):

-

The intermediate is eluted from the tC18 cartridge with a suitable solvent and transferred to another reaction vessel.

-

The hydrochloric acid solution from Vial D is added, and the mixture is heated to remove the Boc protecting group.

-

-

Purification:

-

The acidic solution is neutralized and passed through a series of SPE cartridges (e.g., HLB and Alumina N) to remove impurities.

-

-

Formulation:

-

The purified Fluciclovine (¹⁸F) is eluted from the final purification cartridge with the buffer solution from Vial F into the sterile final product vial.

-

Quality Control Protocols

To ensure the safety and efficacy of the Fluciclovine (¹⁸F) for research use, a series of quality control tests must be performed.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |

| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |

| Radiochemical Purity | Radio-TLC / HPLC | ≥ 95% Fluciclovine (¹⁸F) |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |

| Kryptofix 2.2.2. | Spot test or GC | < 50 µg/mL |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |

| Sterility | USP <71> | No microbial growth |

Detailed HPLC Method for Radiochemical Purity:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., sodium phosphate buffer), pH adjusted.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector (at a wavelength to detect the non-radioactive standard) and a radioactivity detector in series.

-

Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a certified Fluciclovine reference standard.

Detailed Radio-TLC Method for Radiochemical Purity:

-

Stationary Phase: Silica gel plate

-

Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid.

-

Procedure: Spot a small amount of the final product onto the TLC plate and develop the chromatogram. After drying, the distribution of radioactivity on the plate is measured using a TLC scanner. Fluciclovine (¹⁸F) will have a specific retention factor (Rf) under these conditions.

Visualizations

Fluciclovine (¹⁸F) Synthesis Workflow

Caption: Automated synthesis workflow for Fluciclovine (¹⁸F).

Fluciclovine (¹⁸F) Cellular Uptake Mechanism

Caption: Cellular uptake of Fluciclovine (¹⁸F) via amino acid transporters.

Conclusion

The automated synthesis of Fluciclovine (¹⁸F) is a robust and reliable method for producing this important PET radiotracer for research applications. By adhering to detailed protocols and rigorous quality control standards, researchers can ensure the production of high-quality Fluciclovine (¹⁸F) for preclinical and clinical studies. This guide provides a foundational understanding of the synthesis and quality control of Fluciclovine (¹⁸F), which is essential for its successful application in the field of molecular imaging.

References

Fluciclovine (18F) for imaging amino acid transport in tumors

An In-depth Technical Guide to Fluciclovine (18F) for Imaging Amino acid Transport in Tumors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluciclovine (18F), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analogue radiotracer for Positron Emission Tomography (PET) imaging.[1][2] Marketed under the brand name Axumin®, it is approved by the U.S. Food and Drug Administration (FDA) for detecting suspected prostate cancer recurrence.[3][4] Its mechanism leverages the increased demand for amino acids in cancer cells, which upregulate specific amino acid transporters on their surface.[1][5] Fluciclovine (18F) is transported into tumor cells but, unlike natural amino acids, is not significantly metabolized or incorporated into proteins, allowing for a clear and stable imaging signal.[1][2][5] This guide provides a comprehensive technical overview of its mechanism, experimental protocols, and quantitative data from key studies in various oncological applications, including prostate, brain, and breast cancers.

Mechanism of Action and Cellular Uptake

Fluciclovine (18F) is a synthetic analog of the amino acid L-leucine.[2] Its utility in oncology is rooted in the biological characteristic of cancer cells to increase their uptake of amino acids to fuel rapid proliferation and protein synthesis.[1][3]

The primary mechanism involves its transport across the cell membrane by specific amino acid transporters that are overexpressed in malignant cells.[1][3][6] The key transporters implicated in Fluciclovine (18F) uptake are:

-

Alanine-Serine-Cysteine Transporter 2 (ASCT2): A sodium-dependent transporter that plays a major role in the uptake of neutral amino acids.[1][3][6]

-

L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter highly expressed in many cancers, including prostate cancer, which also contributes to Fluciclovine (18F) uptake.[1][3][6][7]

Once inside the cell, Fluciclovine (18F) is not incorporated into proteins or significantly metabolized.[1][2][5] This intracellular trapping leads to an accumulation of the radiotracer in tumor cells relative to surrounding healthy tissue. The fluorine-18 isotope emits positrons, which annihilate with electrons to produce gamma photons detected by the PET scanner, generating a high-contrast image that highlights areas of increased amino acid transport.[1]

References

- 1. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]

- 2. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. snmmi.org [snmmi.org]

- 5. Axumin® (fluciclovine F 18) injection | Mechanism of Action for Axumin [axumin.com]

- 6. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Fluciclovine (18F): In Vivo Biodistribution and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Fluciclovine (18F), a synthetic amino acid analog of L-leucine, has emerged as a critical radiotracer for positron emission tomography (PET) imaging, particularly in the context of recurrent prostate cancer.[1][2][3] Its mechanism, which exploits the upregulated amino acid transport systems in cancer cells, provides a distinct advantage over other imaging agents.[2][4][5] This technical guide offers an in-depth exploration of the in vivo biodistribution and pharmacokinetics of Fluciclovine (18F), presenting quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways.

Cellular Uptake and Mechanism of Action

Fluciclovine (18F) is actively transported into cells primarily by two types of amino acid transporters: the sodium-independent L-type amino acid transporter 1 (LAT1) and the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2).[3][4][5][6] These transporters are often overexpressed in prostate cancer cells to meet the increased metabolic demands of proliferation.[4][5] Unlike natural amino acids, Fluciclovine (18F) is not metabolized or incorporated into proteins, allowing for its accumulation within cancer cells and providing a strong, stable signal for PET imaging.[4][7] Studies suggest that in hormone-naive prostate cancer, LAT1 expression correlates more significantly with Fluciclovine (18F) uptake.[8][9]

Pharmacokinetics and Blood Clearance

Following intravenous administration, Fluciclovine (18F) exhibits rapid blood clearance.[10] The tracer's uptake in tumor tissue is swift, with the highest tumor-to-normal tissue contrast observed between 1 and 15 minutes post-injection.[11] This rapid uptake and clearance profile allows for a relatively short imaging window.

In Vivo Biodistribution

The distribution of Fluciclovine (18F) in healthy individuals shows the highest initial uptake in the liver, red bone marrow, and pancreas.[12] Notably, there is minimal urinary excretion, which is advantageous for imaging pelvic malignancies as it reduces interference from bladder activity.[1][11][12]

Table 1: Initial Uptake of Fluciclovine (18F) in Healthy Volunteers

| Organ | Mean Initial Uptake (% of Injected Dose) |

| Liver | 13.8% |

| Red Bone Marrow | 11.1% |

| Lung | 7.1% |

Source: McParland et al., 2013[12]

Radiation Dosimetry

The radiation absorbed doses from Fluciclovine (18F) have been determined to be acceptable for PET imaging.[12] The pancreas, cardiac wall, and uterine wall receive the highest mean radiation absorbed doses.[12]

Table 2: Mean Radiation Absorbed Doses of Fluciclovine (18F) in Healthy Volunteers

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Pancreas | 102.2 |

| Cardiac Wall | 51.7 |

| Uterine Wall | 44.6 |

| Effective Dose | 22.1 (μSv/MBq) |

Source: McParland et al., 2013[12]

Experimental Protocols

Standardized protocols are crucial for ensuring the accuracy and reproducibility of Fluciclovine (18F) PET/CT imaging. The following outlines a typical experimental workflow for clinical studies.

Detailed Methodology for Human PET/CT Studies:

-

Patient Preparation: Patients are typically required to fast for a minimum of four hours prior to the scan to minimize background muscle uptake.[13] They are encouraged to stay well-hydrated. Strenuous physical activity should be avoided for at least 24 hours before the study.[13][14] Immediately before the injection of the radiotracer, the patient should void their bladder.[1][14]

-

Radiotracer Administration: A bolus of approximately 370 MBq (10 mCi) of Fluciclovine (18F) is administered intravenously.[11]

-

Imaging Protocol:

-

The patient is positioned supine on the PET/CT scanner.

-

Imaging commences 3 to 5 minutes after the injection.[15]

-

A low-dose CT scan is first acquired for attenuation correction and anatomical localization.

-

This is followed by the PET scan, typically covering the area from the mid-thigh to the base of the skull.[13][14]

-

-

Data Analysis:

-

PET images are reconstructed and co-registered with the CT images.

-

Quantitative analysis is performed by drawing regions of interest (ROIs) over tumors and normal tissues to calculate Standardized Uptake Values (SUVs).

-

For pharmacokinetic modeling, dynamic imaging of a specific region (e.g., the pelvis) may be performed for up to 120 minutes with simultaneous arterial or venous blood sampling to measure radioactivity over time.[11] Compartmental modeling can then be applied to determine kinetic parameters such as the influx rate constant (K1) and the volume of distribution (VT).[11]

-

Conclusion

Fluciclovine (18F) is a well-tolerated and effective PET radiotracer with favorable pharmacokinetic and biodistribution properties for oncologic imaging, especially in prostate cancer. Its rapid uptake in tumor cells, driven by overexpressed amino acid transporters, and minimal urinary excretion allow for high-contrast images of pelvic and extraprostatic disease. The standardized imaging protocols and established dosimetry ensure its safe and effective clinical application. This guide provides a foundational understanding for researchers and clinicians working with this important diagnostic agent.

References

- 1. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]

- 4. Axumin® (fluciclovine F 18) injection | Mechanism of Action for Axumin [axumin.com]

- 5. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]

- 6. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F-Fluciclovine Positron Emission Tomography in Prostate Cancer: A Systematic Review and Diagnostic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation between 18F-1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) uptake and expression of alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and radiation dosimetry of 18F-fluorocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The clinical safety, biodistribution and internal radiation dosimetry of [¹⁸F]fluciclovine in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. radiology.unm.edu [radiology.unm.edu]

- 15. snmmi.org [snmmi.org]

Early-Phase Clinical Trials of Fluciclovine (18F) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and findings from early-phase clinical trials of Fluciclovine (18F) in various oncological applications. Fluciclovine (18F), a synthetic amino acid analog, has emerged as a valuable positron emission tomography (PET) radiotracer for imaging cancer. Its mechanism, which relies on the upregulation of amino acid transport in tumor cells, offers a distinct advantage in visualizing malignancies, particularly in prostate cancer, gliomas, and breast cancer. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the underlying biological pathways and experimental workflows.

Mechanism of Action and Cellular Uptake

Fluciclovine (18F), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic analog of the amino acid L-leucine.[1] Its utility in oncologic imaging stems from the increased demand for amino acids in cancer cells to fuel their rapid growth and proliferation.[2] This heightened demand is met by the overexpression of amino acid transporters on the cancer cell surface.

Fluciclovine (18F) is primarily transported into cancer cells by two key transporters: the L-type amino acid transporter 1 (LAT1) and the alanine-serine-cysteine transporter 2 (ASCT2).[2] Once inside the cell, unlike natural amino acids, Fluciclovine (18F) is not significantly metabolized or incorporated into proteins.[2][3] This metabolic stability allows the radiotracer to accumulate within the tumor cells, providing a clear and sustained signal for PET imaging. The fluorine-18 isotope emits positrons, which annihilate with electrons in the surrounding tissue to produce gamma photons that are detected by the PET scanner, generating a detailed image of the tracer's distribution.[2]

References

- 1. The clinical safety, biodistribution and internal radiation dosimetry of [¹⁸F]fluciclovine in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prospective Clinical Trial of 18F-Fluciclovine PET/CT for Determining the Response to Neoadjuvant Therapy in Invasive Ductal and Invasive Lobular Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-fluciclovine PET CT detection of biochemical recurrent prostate cancer at specific PSA thresholds after definitive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fluciclovine (¹⁸F) PET/CT Imaging: Application Notes and Protocols for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fluciclovine (¹⁸F) Positron Emission Tomography/Computed Tomography (PET/CT) in preclinical research. Fluciclovine (¹⁸F), a synthetic amino acid radiotracer, is a valuable tool for in vivo visualization and quantification of amino acid transport, which is often upregulated in cancerous tissues.

Introduction to Fluciclovine (¹⁸F)

Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is an analogue of the amino acid leucine. Its uptake in cells is primarily mediated by amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2).[1] These transporters are overexpressed in many types of cancer cells to meet the increased demand for amino acids required for rapid growth and proliferation.[1][2][3] Unlike natural amino acids, Fluciclovine (¹⁸F) is not significantly metabolized or incorporated into proteins, allowing for a clear and specific signal for PET imaging.[1][3] This property makes it an excellent imaging biomarker for assessing tumor metabolism and response to therapy in various preclinical cancer models.

Key Applications in Preclinical Research

-

Tumor Detection and Staging: Non-invasively identify and delineate tumor tissues with high amino acid metabolism.

-

Treatment Response Monitoring: Quantitatively assess the efficacy of novel cancer therapies by measuring changes in Fluciclovine (¹⁸F) uptake.

-

Pharmacodynamic (PD) Biomarker: Serve as a PD biomarker to evaluate the in vivo effects of drugs targeting amino acid metabolism pathways.

-

Understanding Tumor Biology: Investigate the role of amino acid transport in tumor progression and metastasis.

Signaling Pathway of Fluciclovine (¹⁸F) Uptake

Caption: Fluciclovine (18F) cellular uptake mechanism.

Preclinical Experimental Workflow

References

- 1. Selective modification of fluciclovine (18F) transport in prostate carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glioblastoma PET/MRI: kinetic investigation of [18F]rhPSMA-7.3, [18F]FET and [18F]fluciclovine in an orthotopic mouse model of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols: Automated Radiosynthesis of Fluciclovine (¹⁸F) for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluciclovine (¹⁸F), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), is a synthetic amino acid analog radiotracer used for positron emission tomography (PET) imaging.[1][2][3] It is particularly valuable in the oncology field for detecting recurrent prostate cancer, especially in patients with rising prostate-specific antigen (PSA) levels after initial treatment.[1][4][5] The uptake of Fluciclovine (¹⁸F) is mediated by amino acid transporters, which are often upregulated in tumor cells.[1][2]

The short half-life of the fluorine-18 radioisotope (approximately 110 minutes) necessitates that the synthesis of Fluciclovine (¹⁸F) be performed on-site or in close proximity to the imaging center.[4][6] Automated synthesis modules are therefore essential for the reliable, reproducible, and safe production of this radiopharmaceutical under Good Manufacturing Practice (GMP) guidelines, making it suitable for clinical research.[7][8]

This document provides detailed application notes and protocols for the automated radiosynthesis of Fluciclovine (¹⁸F), targeting researchers, scientists, and drug development professionals. It covers the synthesis process, quality control, and data from various automated platforms.

Automated Synthesis Workflow

The automated synthesis of Fluciclovine (¹⁸F) generally follows a three-step process:

-

[¹⁸F]Fluorination: Nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.

-

Deprotection: Removal of protecting groups from the labeled intermediate.

-

Purification: Solid-phase extraction (SPE) to purify the final product.[1]

The entire process is typically performed within a commercially available automated synthesis module, such as a GE FASTlab™, Sofie ELIXYS, or Trasis AllinOne.[1][7][9][10]

Caption: Automated synthesis workflow for Fluciclovine (¹⁸F).

Experimental Protocols

Materials and Reagents

-

[¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.[2]

-

Precursor: Typically a triflate-bearing precursor such as (1R,3R)-1-(N-Boc-amino)-3-((ethyl-ester)oxycarbonyl)cyclobutane-1-carboxylic acid trifluoromethanesulfonate. The specific precursor may vary depending on the synthesis cassette and module.

-

Reagents for Synthesis:

-

Eluent: A solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.[2]

-

Acetonitrile (MeCN): For azeotropic drying and as a reaction solvent.[1][2]

-

Deprotection Agent: Typically a strong base like Sodium Hydroxide (NaOH) or a strong acid.[1]

-

Purification Cartridges: A series of solid-phase extraction (SPE) cartridges, which may include a tC18, an HLB, a WAX, a CM, and/or an Alumina cartridge.[1][9]

-

Formulation Solution: Sterile water for injection, saline, and/or a buffer solution (e.g., trisodium citrate).[1]

-

Automated Synthesis Procedure (Example using a Cassette-based System)

The following protocol is a generalized procedure based on common automated synthesis platforms. Specific parameters should be optimized for the particular synthesis module in use.

-

Cassette and Reagent Preparation:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using the eluent solution (K₂CO₃/Kryptofix 2.2.2 in acetonitrile/water).[2]

-

-

Azeotropic Drying:

-

The [¹⁸F]fluoride solution in the reactor is dried via azeotropic distillation with acetonitrile under vacuum and heating to remove residual water, which is critical for the efficiency of the nucleophilic substitution.[11]

-

-

Radiolabeling Reaction:

-

Intermediate Purification and Deprotection:

-

The reaction mixture containing the ¹⁸F-labeled, protected intermediate is diluted with water and passed through a tC18 cartridge to trap the intermediate.

-

The trapped intermediate is then treated with a deprotection agent (e.g., 2M NaOH for 5 minutes) to hydrolyze the protecting groups (Boc and ethyl ester).[1]

-

-

Final Purification:

-

The resulting solution containing the crude Fluciclovine (¹⁸F) is passed through a series of SPE cartridges (e.g., HLB and Alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[1]

-

-

Formulation:

-

The purified Fluciclovine (¹⁸F) is eluted from the final purification cartridge with sterile water or saline into a sterile product collection vial containing a buffer.[1] The final product is then passed through a sterile filter.

-

Caption: Logical relationships in Fluciclovine (¹⁸F) synthesis.

Quantitative Data and Performance

The performance of the automated synthesis can vary depending on the synthesis module, precursor, and specific reaction conditions. The following tables summarize typical performance data.

Table 1: Comparison of Automated Synthesis Platforms for Fluciclovine (¹⁸F) and Analogs

| Parameter | GE FASTlab 2 | Sofie ELIXYS | Trasis AllinOne |

| Radiochemical Yield (decay corrected) | 30-62.5%[1][9] | 35-55%[9] | ~11% (for [¹⁸F]Fluoromannitol)[10], 39% (for [¹⁸F]JK-PSMA-7)[12] |

| Synthesis Time | 43-80 min[1][9] | 75-85 min[9] | ~60-105 min[10][12] |

| Radiochemical Purity | >99%[9] | >99%[9] | >97-99%[10][12] |

| Purification Method | SPE[1][9] | HPLC[9] | SPE[10][12] |

Note: Data for Trasis AllinOne is for other ¹⁸F-labeled compounds as specific Fluciclovine data was not available in the search results, but it demonstrates the module's capabilities.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the final product is safe and effective for clinical use. QC tests should be performed according to United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) standards.[9]

Table 2: Quality Control Specifications for Fluciclovine (¹⁸F)

| Test | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless solution, free of particles |

| pH | pH meter or strips | 4.5 - 7.5 |

| Radiochemical Identity | Radio-HPLC or Radio-TLC | Retention time/factor matches standard |

| Radiochemical Purity | Radio-HPLC or Radio-TLC | ≥ 95% |

| Radionuclidic Identity | Gamma-ray spectroscopy | Photon energy at 511 keV |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% |

| Half-life | Ionization chamber | 105 - 115 minutes |

| Chemical Purity | HPLC (UV detection) | Precursor and other impurities within limits |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile, Ethanol, etc. below USP limits |

| Bacterial Endotoxins | LAL test | < 175 EU/V (where V is the max recommended dose in mL) |

| Sterility | USP <71> | Sterile |

Conclusion

The automated synthesis of Fluciclovine (¹⁸F) is a well-established and reliable method for producing this important PET radiopharmaceutical for clinical research. Commercially available synthesis modules offer high radiochemical yields, purity, and reproducibility, all within a timeframe suitable for the short half-life of fluorine-18. Adherence to detailed protocols and stringent quality control is paramount to ensure patient safety and the integrity of clinical research data. The information and protocols provided herein serve as a comprehensive guide for institutions looking to establish or optimize their Fluciclovine (¹⁸F) production capabilities.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US10023525B2 - Preparation of 18F-fluciclovine - Google Patents [patents.google.com]

- 3. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 5. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trasis.com [trasis.com]

- 8. Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Radiosynthesis of [18F]Fluoromannitol for Clinical Research on a Commercially Available Trasis AllinOne Radiosynthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Standardized Uptale Value (SUV) Measurement with Fluciclovine (18F): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the standardized uptake value (SUV) measurement using Fluciclovine (18F) positron emission tomography (PET). This document is intended to guide researchers, scientists, and drug development professionals in the principles, practical application, and quantitative analysis of Fluciclovine (18F) PET imaging.

Introduction to Fluciclovine (18F) and SUV

Fluciclovine (18F), also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog radiotracer used for PET imaging.[1][2] It is designed to exploit the increased amino acid transport characteristic of many cancer cells to support their rapid growth and proliferation.[1][2] The uptake of Fluciclovine (18F) is primarily mediated by the L-type amino acid transporter 1 (LAT1) and alanine-serine-cysteine transporter 2 (ASCT2), which are often overexpressed in prostate cancer and other malignancies.[1][2][3] Unlike glucose-based tracers like FDG, Fluciclovine (18F) is not significantly metabolized or incorporated into proteins, allowing for a clear imaging signal.[1][2]

The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to represent the relative uptake of a radiotracer in a region of interest (ROI). It is a valuable tool for assessing metabolic activity, with abnormally high SUV values often indicating areas of interest such as tumors or inflammation.[4]

Quantitative Data Presentation

Normal Biodistribution of Fluciclovine (18F)

The following table summarizes the physiological uptake of Fluciclovine (18F) in various organs. Understanding the normal biodistribution is crucial for accurate image interpretation and differentiation of physiological uptake from pathological findings.

| Organ/Tissue | SUVmax (Mean ± SD) or General Uptake Level | Key Characteristics |

| Pancreas | Intense | Typically shows the highest physiological uptake.[5] |

| Liver | Intense | High and consistent uptake.[5] |

| Bone Marrow | Moderate to Intense | Can be heterogeneous.[5] |

| Salivary Glands | Moderate | Symmetric uptake is common. |

| Pituitary Gland | Moderate | |

| Myocardium | Mild to Moderate | |

| Skeletal Muscle | Mild | Uptake can increase with muscle activity. |

| Bowel | Variable Mild to Moderate | |

| Brain | Low | Minimal uptake in normal brain parenchyma. |

| Lungs | Low | |

| Urinary Bladder | Low to Moderate | Relatively low urinary excretion compared to other tracers.[5] |

Fluciclovine (18F) SUV in Prostate Cancer

This table presents a comparison of SUVmax values in malignant prostate tissue versus benign prostatic hyperplasia (BPH).

| Tissue Type | SUVmax (Mean ± SD) | p-value (Malignant vs. Benign) | Reference |

| Prostate Cancer | 4.5 ± 0.5 | 0.12 (not significant) | [5] |

| Benign Prostatic Hyperplasia (BPH) | 4.3 ± 0.6 | [5] | |

| Malignant Lesions (another study) | 5.47 ± 2.33 | < 0.001 (vs. non-malignant) | [6] |

Note: While there is a trend for higher SUV in cancerous tissue, there can be an overlap with benign conditions, highlighting the importance of interpreting SUV values in conjunction with other clinical information.

Factors Influencing Fluciclovine (18F) SUV Measurement

Several technical and biological factors can influence SUV measurements. Awareness of these factors is essential for standardization and reproducibility of quantitative PET studies.

| Factor | Influence on SUV | Recommendations and Considerations |

| Patient Body Weight | Higher body weight can lead to overestimated SUVs if not corrected. | Use of lean body mass (LBM) or body surface area (BSA) for normalization can improve accuracy, especially in obese patients. |

| Blood Glucose Level | Less significant impact compared to FDG-PET. | No specific dietary restrictions like fasting are typically required. |

| Uptake Time | SUVmax in malignant lesions peaks between 5-10 minutes post-injection.[7] | Imaging should be initiated within the optimal window to maximize tumor-to-background contrast. |

| Image Reconstruction Parameters | The number of iterations and the reconstruction algorithm can affect SUV values. | Consistent reconstruction parameters are crucial for longitudinal studies and multi-center trials. |

| Region of Interest (ROI) Definition | The size and placement of the ROI can significantly alter SUVmean. | Standardized procedures for ROI definition should be followed. SUVmax is generally more reproducible than SUVmean. |

Experimental Protocols

Clinical Imaging Protocol for Fluciclovine (18F) PET/CT

This protocol is intended for clinical applications, such as the detection of recurrent prostate cancer.

-

Patient Preparation:

-

No specific dietary preparation (e.g., fasting) is required.

-

Patients should be well-hydrated.

-

Avoid significant physical exercise for at least 24 hours prior to the scan.

-

Patients should void immediately before the injection of the radiotracer.

-

-

Radiopharmaceutical Administration:

-

The recommended dose of Fluciclovine (18F) is 370 MBq (10 mCi), administered as an intravenous bolus injection.

-

The injection should be performed with the patient in a supine position on the scanner table.

-

-

PET/CT Image Acquisition:

-

Imaging should commence 3 to 5 minutes after the radiotracer injection.

-

A low-dose CT scan is performed first for attenuation correction and anatomical localization.

-

PET acquisition is typically performed from the mid-thighs to the base of the skull.

-

Acquisition time per bed position is generally 2 to 3 minutes.

-

-

Image Reconstruction:

-

Images should be reconstructed using an iterative algorithm (e.g., OSEM).

-

Attenuation correction should be applied using the data from the CT scan.

-

All relevant corrections (e.g., scatter, randoms, dead time) must be applied.

-

-

Data Analysis and SUV Calculation:

-

Regions of interest (ROIs) are drawn around areas of abnormal uptake.

-

The maximum SUV (SUVmax) within the ROI is typically recorded.

-

SUV is calculated using the following formula:

-

SUV = [Tissue Radioactivity Concentration (MBq/mL) / (Injected Dose (MBq) / Patient Weight (kg))]

-

-

Research Protocol for Fluciclovine (18F) PET in Drug Development

This protocol is designed for research and drug development settings, emphasizing standardization and quantitative accuracy.

-

Study Design and Subject Enrollment:

-

Define clear inclusion and exclusion criteria for the study population.

-

Obtain informed consent from all participants.

-

Ensure consistent patient preparation across all subjects and imaging sessions.

-

-

Radiopharmaceutical Quality Control:

-

Verify the radiochemical purity and specific activity of each batch of Fluciclovine (18F).

-

Maintain detailed records of the synthesis and quality control of the radiotracer.

-

-

Standardized Image Acquisition:

-

Utilize the same PET/CT scanner for all subjects within a study, if possible.

-

Implement a rigorous phantom scanning protocol for scanner calibration and quality assurance.

-

Strictly adhere to the specified uptake time between injection and scan initiation.

-

Consider dynamic imaging over the initial 30-60 minutes post-injection to assess tracer kinetics.

-

-

Image Reconstruction and Analysis:

-

Use a consistent set of reconstruction parameters (algorithm, iterations, subsets, filtering) for all scans.

-

Employ a validated software for image analysis and SUV quantification.

-

Develop a standard operating procedure (SOP) for ROI definition to minimize inter- and intra-operator variability.

-

In addition to SUVmax, consider other quantitative metrics such as SUVmean, SUVpeak, metabolic tumor volume (MTV), and total lesion avidity (TLA).

-

-

Data Management and Statistical Analysis:

-

Store all imaging data and analysis results in a secure and organized database.

-

Use appropriate statistical methods to analyze the quantitative imaging data and assess treatment effects or correlations with other biomarkers.

-

Visualizations

Fluciclovine (18F) Cellular Uptake Pathway```dot

Caption: A standardized workflow for quantitative Fluciclovine (18F) PET imaging studies.

Logical Relationship of Factors Affecting SUV

Caption: Biological and technical factors influencing the accuracy and reproducibility of SUV measurements.

References

- 1. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]

- 2. Clinical Practice Guidelines for 18F-Fluciclovine 2024 in the Japanese Society of Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18F-Fluciclovine Positron Emission Tomography in Prostate Cancer: A Systematic Review and Diagnostic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of [18F]Fluciclovine PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

Image acquisition and reconstruction parameters for Fluciclovine (18F) PET

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for the acquisition and reconstruction of Fluciclovine (¹⁸F) Positron Emission Tomography (PET) scans. The information is collated from established clinical guidelines and research to ensure standardized and reproducible imaging results for clinical and research applications.

Introduction

Fluciclovine (¹⁸F), a synthetic amino acid analog, is a radiotracer used for PET imaging, primarily in the context of recurrent prostate cancer.[1][2][3][4] Its uptake is mediated by amino acid transporters, such as LAT1 and ASCT2, which are upregulated in cancer cells to meet the increased demand for nutrients required for rapid proliferation.[1][5][6][7] Unlike some other tracers, Fluciclovine (¹⁸F) is not significantly metabolized or incorporated into proteins, allowing for a clear PET signal.[1][5]

These protocols are designed to standardize the technical parameters of Fluciclovine (¹⁸F) PET/CT imaging to enhance accuracy, precision, and repeatability, which are crucial for both clinical management and multicenter research trials.[8]

Signaling Pathway and Cellular Uptake

The mechanism of Fluciclovine (¹⁸F) uptake is primarily driven by the overexpression of amino acid transporters on the surface of cancer cells. The following diagram illustrates the key steps in this process.

Caption: Fluciclovine (¹⁸F) cellular uptake mechanism.

Experimental Protocols

Patient Preparation

Proper patient preparation is critical to minimize physiological variations that could interfere with image interpretation.

| Parameter | Protocol | Rationale |

| Fasting | Minimum of 4 hours before the scan.[8][9] | To reduce physiological amino acid competition and tracer uptake in non-target tissues. |

| Hydration | Patients may drink water.[8] | To ensure adequate hydration. |

| Exercise | Avoid significant exercise for at least 24 hours prior to the scan.[8][10] | Strenuous activity can increase amino acid uptake in muscles, leading to artifacts. |

| Voiding | Patients should be encouraged to void before the scan.[9] | To minimize bladder activity which can obscure pelvic lesions. |

Radiopharmaceutical Administration

The administration of Fluciclovine (¹⁸F) should be performed with precision to ensure accurate and consistent dosing.

| Parameter | Protocol |

| Dose | 370 MBq (10 mCi) ± 20%.[2] |

| Route of Administration | Intravenous bolus injection.[8] |

| Injection Site | Preferably the right arm.[2][8] This is to avoid potential misinterpretation of tracer stasis in the left axillary vein as a metastatic lymph node. |

| Flush | Follow injection with a saline flush to ensure full dose delivery.[2] |

Image Acquisition

The timing and parameters of the PET/CT acquisition are crucial for optimal image quality and diagnostic accuracy.

PET/CT Workflow

The following diagram outlines the general workflow for Fluciclovine (¹⁸F) PET/CT imaging.

Caption: Standardized workflow for Fluciclovine (¹⁸F) PET/CT.

Acquisition Parameters

| Parameter | Protocol | Notes |

| Patient Position | Supine with arms raised above the head.[8][11] | If the patient cannot tolerate this position, an alternative arm position may be used. |